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CAS No.: 69383-61-5
Cat. No.: B3428738
- 7

Executive Summary & Chemical Identity

5-Chloro-2,4-dimethylaniline (also known as 5-chloro-2,4-xylidine) is a critical intermediate in
the synthesis of agrochemicals, pigments, and pharmaceutical actives.[1] Its structural
uniqueness lies in the specific substitution pattern of the benzene ring, which dictates its
reactivity and spectral signature. Accurate interpretation of its NMR, IR, and MS data is
essential for validating structural integrity and assessing purity during synthesis.[1]

Core Chemical Data

Parameter Detail
Chemical Name 5-Chloro-2,4-dimethylaniline
CAS Number 69383-61-5

Molecular Formula

Molecular Weight 155.62 g/mol

SMILES NC1=CC(Cl)=C(C)C=C1C
Appearance Off-white to brownish crystalline solid
Melting Point 96-98 °C
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Molecular Structure & Theoretical Prediction

Understanding the electronic environment of the nuclei is a prerequisite for interpreting the
spectra. The molecule consists of an electron-rich aniline core modified by:

e Amino Group (-NH

) at C1: Strong electron donor (shielding ortho/para protons).
o Methyl Groups (-CH
) at C2 and C4: Weak electron donors (hyperconjugation).

e Chlorine Atom (-ClI) at C5: Electron-withdrawing (inductive) but weak donor (resonance).[1]

Structural Diagram & Numbering

The following diagram illustrates the canonical numbering used for spectral assignment.

C4
(ipso-Me)

CH3

NH2 CH3 ®

Figure 1: Substitution pattern and numbering of 5-Chloro-2,4-dimethylaniline.

Click to download full resolution via product page
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectrum of 5-Chloro-2,4-dimethylaniline is characterized by the high symmetry of
its substitution pattern relative to the proton environments.[1] The presence of substituents at
positions 1, 2, 4, and 5 leaves only two aromatic protons at positions 3 and 6, which are para to
each other.[1]

Proton NMR ( H NMR)
Solvent: DMSO-

or CDCI
(Values below are referenced to CDCI

at 7.26 ppm).
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Position

Chemical Shift
(

» Ppm)

Multiplicity

Integration

Assignment
Logic

Ar-H (C6)

6.30 - 6.40

Singlet (s) 1H

Upfield aromatic:
Ortho to the

strong donor -NH

group (shielding
effect) and ortho
to CL[1]

Ar-H (C3)

6.85-6.95

Singlet (s) 1H

Downfield
aromatic:
Trapped

between two
methyl groups.[1]
Meta to -NH

and Cl.[2] Less
shielded than
H6.

-NH

3.40 - 3.60

Broad Singlet (br

s)

Exchangeable
protons. Shift
varies with
concentration
and solvent
(typically ~4.8
ppm in DMSO).

4-CH

2.25

Singlet (s) 3H

Methyl adjacent
to Cl (deshielding

influence).[1]

2-CH

2.15

Singlet (s) 3H

Methyl ortho to -
NH

. Slightly more
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shielded than 4-
Me.

Key Diagnostic Feature: The aromatic region shows two distinct singlets. Unlike typical aniline
derivatives that show doublets (ortho/meta coupling), the 1,2,4,5-substitution pattern isolates
H3 and H6, resulting in no observable strong coupling (

Hz is often unresolved).[1]

Carbon NMR ( C NMR)

Solvent: CDCI

(77.16 ppm reference).[1]

Chemical Shift (
Carbon Type Assignment

» Ppm)

Quaternary, attached to

C-N (C1) 1425 heteroatom (N).[1] Most
deshielded.

C-CI (C5) 123.0 Quaternary, attached to Cl.
Quaternary aromatic carbons

C-Me (C2, C4) 120.0-128.0 _
bearing methyls.[1]

C-H (C3) 1315 Methine, meta to donors.[1]
Methine, ortho to NH

C-H (C6) 116.0
(shielded).[1]

-CH 18.5,22.1 Aliphatic methyl carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for identification, specifically validating the
primary amine functionality and the chlorination status.[1]
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Wavenumber (cm

Functional Group Intensity Mode
)
Primary Amine (-NH N-H Stretching
3450 & 3360 Medium (Asymmetric &
) Symmetric doublet).[1]

C-H Stretching (
Aromatic C-H 3020 — 3050 Weak
).

C-H Stretching

Aliphatic C-H 2920 — 2960 Medium
(Methyl groups).

Aromatic ring
Ring C=C 1620 & 1580 Strong breathing / N-H
Scissoring overlap.

C-N Stretch 1260 — 1300 Strong Aryl C-N bond stretch.

C-ClI Stretching
Aryl Chloride (C-ClI) 700 — 800 Strong (Characteristic
fingerprint).[1]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of
chlorine via its characteristic isotope pattern.

Isotope Pattern Analysis

Chlorine exists as
Cl (75.8%) and
Cl (24.2%).[1]

e Molecular lon (M
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155[1]
e |sotope Peak (M+2):
157[1]

e Ratio: The intensity of the 157 peak is approximately 33% (1/3) of the 155 peak. This 3:1
ratio is the hallmark of a mono-chlorinated compound.

Fragmentation Pathway

The fragmentation follows standard aromatic amine pathways:

Molecular lon:

155 (Base Peak or near Base Peak).

e Loss of Cl: Homolytic cleavage of the C-Cl bond yields

o Loss of Methyl: Loss of a methyl radical (

) yields

» Ring Degradation: Lower mass fragments at

91 (tropylium-like) and

77 (phenyl).
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Molecular lon (M+)
m/z 155/ 157 (3:1)

/:lo (35/3&‘%3. (15)
[M - CIJ+ [M - CH3]+
m/z 120 m/z 140

HCN (27)

Ring Opening / HCN Loss
m/z 93

Figure 2: Primary fragmentation pathway for 5-Chloro-2,4-dimethylaniline.

Click to download full resolution via product page
[1]

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution spectra free from concentration broadening:
e Solvent Selection: Use DMSO-

(99.8% D) for best solubility and separation of the NH
peak. CDCI

is acceptable but may cause the NH

peak to broaden or merge with water traces.

e Concentration: Dissolve 10-15 mg of the solid analyte in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic insolubles
(e.g., iron salts from reduction steps).[1]
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Purity Assessment Workflow

When analyzing a synthesized batch, use the following logic gate:

e Check MS: Is the M+ at 155 present? Is the M+2 at 157 exactly 1/3 the height?
o If yes: Mono-chloro confirmed.
o If M+2 is ~66%:[3][4] Di-chloro impurity present.[2][4]

e Check

H NMR: Are there exactly two aromatic singlets?

o If doublets appear: Suspect regioisomer contamination (e.g., 3-chloro-2,4-dimethylaniline).

[1]

o If extra methyl peaks: Suspect unreacted starting material (2,4-xylidine).[1]

References

o National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 12345, 5-Chloro-2,4-dimethylaniline.[1] Retrieved from [Link][1]

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).Structure Determination of Organic
Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard
reference for NMR additivity rules).

o Google Patents (2021).W02021069705A1 - Isoindolinone compounds. (Contains synthetic
protocols involving 5-chloro-2,4-dimethylaniline).[1][5][2][6] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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